molecular formula C7H2Cl2N2OS B13869012 4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride

4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride

Katalognummer: B13869012
Molekulargewicht: 233.07 g/mol
InChI-Schlüssel: GSQWFBSEVAWPLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride typically involves the chlorination of thieno[3,2-d]pyrimidine derivatives. One common method includes the reaction of 4-chlorothieno[3,2-d]pyrimidine with thionyl chloride under reflux conditions to introduce the carbonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve large-scale chlorination reactions using thionyl chloride or similar reagents, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride is primarily related to its ability to interact with biological targets such as enzymes. For instance, as an NNRTI, it binds to the reverse transcriptase enzyme of HIV, inhibiting its activity and preventing viral replication . The compound’s structure allows it to fit into the enzyme’s active site, blocking its function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in medicinal chemistry and industrial processes .

Eigenschaften

Molekularformel

C7H2Cl2N2OS

Molekulargewicht

233.07 g/mol

IUPAC-Name

4-chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride

InChI

InChI=1S/C7H2Cl2N2OS/c8-6-5-4(10-2-11-6)3(1-13-5)7(9)12/h1-2H

InChI-Schlüssel

GSQWFBSEVAWPLC-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=C(S1)C(=NC=N2)Cl)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.